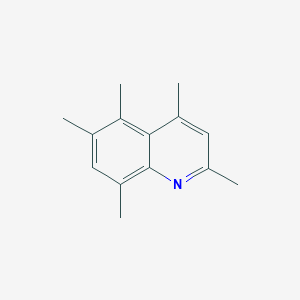
2,4,5,6,8-Pentamethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6,8-Pentamethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,8-Pentamethylquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline with β-ketoesters under acidic conditions to form quinoline derivatives . The methylation of these derivatives can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by methylation. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6,8-Pentamethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2,4,5,6,8-Pentamethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6,8-Pentamethylquinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA, inhibiting DNA synthesis and causing oxidative stress, which leads to cell death. This mechanism is particularly relevant in its potential anticancer activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different pharmacological properties.
2,4,6-Trimethylquinoline: A derivative with fewer methyl groups, affecting its chemical reactivity and applications.
Uniqueness: 2,4,5,6,8-Pentamethylquinoline is unique due to the presence of five methyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.
Properties
CAS No. |
50519-33-0 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2,4,5,6,8-pentamethylquinoline |
InChI |
InChI=1S/C14H17N/c1-8-6-10(3)14-13(12(8)5)9(2)7-11(4)15-14/h6-7H,1-5H3 |
InChI Key |
AXTCFZADVBLMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















